2-(Azetidin-3-yl)-3-methylpyridine
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Overview
Description
2-(Azetidin-3-yl)-3-methylpyridine is a heterocyclic compound that contains both an azetidine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods to synthesize azetidines, including 2-(Azetidin-3-yl)-3-methylpyridine, is through the aza Paternò–Büchi reaction. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as molecular iodine under microwave irradiation.
Reduction: Standard hydrogenation procedures can be used to reduce the compound.
Substitution: The compound can undergo substitution reactions, particularly with heterocyclic amines.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium hydroxide, and hydrogen peroxide. Conditions often involve microwave irradiation and standard hydrogenation setups .
Major Products Formed
The major products formed from these reactions include various substituted azetidines and pyridines, which can be further utilized in medicinal chemistry .
Scientific Research Applications
2-(Azetidin-3-yl)-3-methylpyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt protein synthesis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered saturated heterocycle containing one nitrogen atom.
Pyrrolidine: A five-membered saturated heterocycle containing one nitrogen atom.
Piperidine: A six-membered saturated heterocycle containing one nitrogen atom.
Uniqueness
2-(Azetidin-3-yl)-3-methylpyridine is unique due to its combination of an azetidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C9H12N2 |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-3-methylpyridine |
InChI |
InChI=1S/C9H12N2/c1-7-3-2-4-11-9(7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 |
InChI Key |
GKQVYIOBIVKBPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2CNC2 |
Origin of Product |
United States |
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